cephalexin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

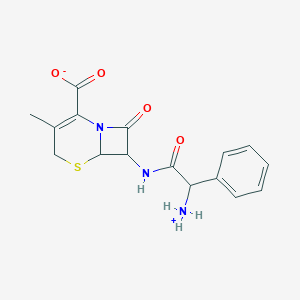

7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in the pharmaceutical industry. This compound is a derivative of cephalosporin, a class of β-lactam antibiotics, and is primarily used in the synthesis of various antibiotics .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, starting from the basic β-lactam ring structure. The key steps include:

Formation of the β-lactam ring: This is achieved through cyclization reactions involving amino acids and other precursors.

Introduction of the thiazolidine ring: This step involves the incorporation of sulfur into the β-lactam ring to form the thiazolidine ring.

Acylation: The amino group is acylated with phenylacetyl chloride to introduce the phenylacetyl group.

Final modifications: Additional steps may include methylation and other modifications to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often involving continuous flow chemistry and advanced purification techniques .

化学反応の分析

Hydrolysis of Cephalexin

- The hydrolysis reactions of this compound can be studied to determine kinetic parameters .

- Amphoteric compounds and buffers can promote the reaction .

- Low concentrations of methanol promote the reaction, while high concentrations inhibit it .

- Organic solvents like ethanol, isopropanol, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), ethylene glycol (EG), and 1,4-dioxane inhibit the reaction rate to varying degrees .

Degradation of this compound

- This compound can be degraded under heat stress and photolytic conditions .

- This compound degradation can be initiated by OH radicals .

Other Reactions

- This compound can reduce gold ions to synthesize gold nanostructures in an aqueous medium .

- This compound undergoes S-oxidation reaction by potassium caroate in acidic medium .

Factors Affecting Reaction Rate

| Factor | Effect |

|---|---|

| Amphoteric compounds | Accelerates reaction speed |

| Buffers | Accelerates reaction speed |

| Low methanol conc. | Promotes reaction |

| High methanol conc. | Inhibits reaction |

| Ethanol | Decreases reaction rate by 63.89% |

| Isopropanol | Decreases reaction rate by 58.33% |

| THF | Decreases reaction rate by 47.22% |

| DMSO | Decreases reaction rate by 25% |

| EG | Decreases reaction rate by 16.67% |

| 1,4-dioxane | Decreases reaction rate by 2.78% |

This compound Allergy and Hypersensitivity

- Cephalosporins, including this compound, can cause hypersensitivity reactions (HSRs) ranging from benign exanthema to anaphylaxis .

- Maculopapular exanthema are the most common form of delayed reactions .

- This compound is categorized under Group B cephalosporins, sharing a common R1 amino group .

- Studies suggest that cephalosporin allergy is based on side-chain structure .

科学的研究の応用

Indications for Use

Cephalexin is indicated for the treatment of a variety of infections, including:

- Urinary Tract Infections (UTIs) : Effective against pathogens such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.

- Respiratory Tract Infections : Treats conditions like bronchitis and pneumonia caused by bacteria including Streptococcus pneumoniae.

- Skin and Soft Tissue Infections : Commonly used for infections caused by Staphylococcus aureus and Streptococcus pyogenes.

- Bone Infections : Effective against osteomyelitis caused by susceptible organisms.

- Otitis Media : Approved for treating middle ear infections in children .

Case Studies and Research Findings

Several studies have documented the successful application of this compound in clinical settings:

-

Prophylaxis in Surgical Patients :

A study highlighted the use of this compound in patients undergoing orthopedic surgery to prevent postoperative infections. The findings indicated a significant reduction in infection rates when this compound was administered preoperatively . -

Management of Chronic UTIs :

In a cohort study involving patients with recurrent UTIs, this compound was shown to be effective in reducing recurrence rates when used as a long-term prophylactic agent . -

Treatment of Skin Infections :

A clinical trial assessed the efficacy of this compound in treating skin infections, reporting high success rates in eliminating pathogens within a week of treatment .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other antibiotics for various infections:

| Infection Type | This compound Efficacy | Alternative Antibiotics | Notes |

|---|---|---|---|

| Urinary Tract Infections | High | Nitrofurantoin | Effective against E. coli |

| Skin Infections | Moderate to High | Dicloxacillin | Effective against MSSA |

| Respiratory Infections | High | Amoxicillin | Effective against S. pneumoniae |

| Bone Infections | Moderate | Clindamycin | Used for specific pathogens |

Safety Profile and Resistance

This compound is generally well-tolerated, but it may cause side effects such as gastrointestinal disturbances and allergic reactions. Importantly, resistance patterns are emerging, particularly among certain strains of bacteria that may produce beta-lactamase enzymes, rendering this compound less effective . Continuous monitoring and susceptibility testing are recommended to ensure effective treatment.

作用機序

The compound exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

類似化合物との比較

Similar Compounds

Cephalexin: Another cephalosporin antibiotic with a similar structure but different side chains.

Cefadroxil: A cephalosporin antibiotic with a hydroxyl group in place of the methyl group.

Cefradine: Similar to this compound but with different pharmacokinetic properties

Uniqueness

7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific side chains, which confer distinct pharmacological properties, including its spectrum of activity and resistance to certain bacterial enzymes .

特性

CAS番号 |

108260-04-4 |

|---|---|

分子式 |

C16H17N3O4S |

分子量 |

347.4 g/mol |

IUPAC名 |

7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23) |

InChIキー |

ZAIPMKNFIOOWCQ-UHFFFAOYSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O |

正規SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)[NH3+])SC1)C(=O)[O-] |

同義語 |

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(aminophenylacetyl)amino]-3-methyl-8-oxo- |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。